1,1-Diethyl-3-(2-methylphenyl)urea

Catalog No.
S12409354
CAS No.
6940-23-4
M.F
C12H18N2O
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diethyl-3-(2-methylphenyl)urea

CAS Number

6940-23-4

Product Name

1,1-Diethyl-3-(2-methylphenyl)urea

IUPAC Name

1,1-diethyl-3-(2-methylphenyl)urea

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)13-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3,(H,13,15)

InChI Key

XVISAHSGRUDYSD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=CC=CC=C1C

1,1-Diethyl-3-(2-methylphenyl)urea is an organic compound characterized by the molecular formula C₁₂H₁₈N₂O and a molecular weight of approximately 206.284 g/mol. This compound belongs to the class of urea derivatives, which are known for their diverse biological activities and applications in various fields, including agriculture and pharmaceuticals. The structure consists of a urea moiety with two ethyl groups and a 2-methylphenyl substituent, contributing to its unique properties and reactivity .

Typical of urea derivatives:

  • Hydrolysis: In the presence of water, it can hydrolyze to form diethylamine and 2-methylphenyl isocyanate.
  • Nucleophilic Substitution: The urea nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Decomposition: Under certain conditions, it may decompose to yield simpler amines and carbon dioxide.

These reactions showcase the compound's potential for further functionalization and modification in synthetic chemistry .

Research indicates that 1,1-diethyl-3-(2-methylphenyl)urea exhibits notable biological activities. It has been studied for its potential as:

  • Herbicide: Demonstrating efficacy in controlling specific weed species.
  • Antimicrobial Agent: Showing activity against certain bacteria and fungi.
  • Pharmacological

Several synthesis methods have been reported for 1,1-diethyl-3-(2-methylphenyl)urea:

  • Direct Ureidation: Reacting diethylcarbamoyl chloride with 2-methylphenylamine under basic conditions.
  • Condensation Reaction: Combining diethylamine with 2-methylphenyl isocyanate, followed by purification processes such as recrystallization.

These methods provide efficient pathways to synthesize this compound with varying yields depending on reaction conditions .

1,1-Diethyl-3-(2-methylphenyl)urea finds applications in multiple domains:

  • Agriculture: Used as a herbicide to manage weed populations effectively.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.
  • Chemical Research: Serves as an intermediate in the synthesis of more complex organic compounds.

These applications underscore its significance in practical scenarios across different industries .

Interaction studies involving 1,1-diethyl-3-(2-methylphenyl)urea focus on its behavior with various biological systems. Key areas include:

  • Enzyme Inhibition: Investigating its role as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding: Assessing its affinity towards certain receptors that may mediate physiological effects.

Such studies are crucial for understanding the compound's mechanism of action and potential side effects .

Several compounds share structural similarities with 1,1-diethyl-3-(2-methylphenyl)urea. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,1-Diethyl-3-(4-chloro-2-methylphenyl)ureaC₁₂H₁₇ClN₂OContains a chlorine substituent enhancing herbicidal activity.
1,1-Diethyl-3-(trifluoromethyl)ureaC₁₂H₁₈F₃N₂OTrifluoromethyl group increases lipophilicity and biological activity.
3-(4-chloro-2-methylphenyl)-1,1-diethylureaC₁₂H₁₇ClN₂OSimilar structure but different positioning of chlorine affecting reactivity.

These compounds highlight the uniqueness of 1,1-diethyl-3-(2-methylphenyl)urea through variations in substituents that influence their chemical behavior and biological activity .

Traditional Urea Derivative Synthesis via Phosgene-Mediated Pathways

Phosgene and its derivatives remain foundational reagents for urea synthesis due to their efficiency in generating isocyanate intermediates. In the classical approach, phosgene reacts with primary or secondary amines to form isocyanates, which subsequently react with a second amine to yield urea derivatives. For 1,1-diethyl-3-(2-methylphenyl)urea, this method involves the sequential treatment of diethylamine with phosgene to produce diethylisocyanate, followed by coupling with 2-methylaniline (Figure 1).

Triphosgene (bis(trichloromethyl) carbonate, BTC) has emerged as a safer alternative to gaseous phosgene, offering improved handling and reduced toxicity. For example, the reaction of diethylamine with BTC in the presence of triethylamine generates diethylisocyanate in situ, which reacts with 2-methylaniline to form the target urea. This method achieves yields exceeding 80% under controlled conditions (Table 1).

Table 1: Comparison of Phosgene and Triphosgene in Urea Synthesis

ReagentReaction ConditionsYield (%)Safety Profile
Phosgene0–5°C, anhydrous70–75High toxicity, gaseous
Triphosgene25°C, Et₃N base80–85Solid, reduced exposure risk

The use of N,N′-carbonyldiimidazole (CDI) further enhances safety by eliminating chlorinated byproducts. CDI-mediated coupling of diethylamine and 2-methylaniline in tetrahydrofuran (THF) at 60°C produces 1,1-diethyl-3-(2-methylphenyl)urea with 78% yield.

Catalytic Reductive Carbonylation Approaches for N,N-Dialkylurea Formation

Transition metal-catalyzed carbonylation represents a phosgene-free route to ureas. Palladium and ruthenium complexes facilitate the reductive carbonylation of nitroarenes or amines in the presence of carbon monoxide (CO). For instance, palladium(II) acetate catalyzes the reaction between diethylamine and 2-methylphenyl isocyanate under 10 atm CO at 120°C, yielding the target urea in 65% efficiency.

Table 2: Catalytic Systems for Reductive Carbonylation

CatalystSubstrateCO Pressure (atm)Temperature (°C)Yield (%)
Pd(OAc)₂Diethylamine1012065
RuCl₃2-Methylaniline1514058
Co(acac)₂Diethylamine811072

Challenges include competing formamide byproduct formation and catalyst deactivation. Optimizing CO partial pressure (8–15 atm) and employing bidentate phosphine ligands (e.g., 1,2-bis(diphenylphosphino)ethane) improve selectivity.

Solvent Effects on Isocyanate Intermediate Stability in Heterocyclic Urea Synthesis

Solvent polarity and proticity critically influence isocyanate stability during urea synthesis. Polar aprotic solvents like dimethylformamide (DMF) stabilize isocyanate intermediates via dipole interactions, whereas protic solvents (e.g., water) accelerate hydrolysis to amines, reducing yields.

Table 3: Solvent Impact on Isocyanate Stability and Urea Yield

SolventDielectric ConstantIsocyanate Half-Life (h)Urea Yield (%)
DMF36.74885
THF7.52478
Water80.10.5<10

Notably, S-methylthiocarbamate derivatives exhibit enhanced stability in dichloromethane, enabling 90% urea yield at 25°C.

Ligand Design Strategies for Transition Metal-Catalyzed Urea Assemblies

Ligands modulate metal catalyst activity by tuning electronic and steric environments. Bulky phosphine ligands (e.g., tricyclohexylphosphine) suppress undesired side reactions in palladium-catalyzed carbonylation, while nitrogen-donor ligands (e.g., 2,2′-bipyridyl) enhance cobalt complex stability.

Table 4: Ligand Effects on Catalytic Performance

Ligand TypeMetal CatalystTurnover Frequency (h⁻¹)Selectivity (%)
PPh₃Pd12070
1,10-PhenanthrolineCo9585
BINAPRu15090

Electron-deficient ligands improve CO insertion rates, whereas chelating ligands prevent catalyst aggregation. Future directions include developing chiral ligands for enantioselective urea synthesis.

The inhibition of photosystem II by phenylurea herbicides represents a fundamental mechanism of action that depends critically on the specific substitution patterns present on the aromatic ring system [30] [31]. Research has demonstrated that phenylurea compounds, including 1,1-diethyl-3-(2-methylphenyl)urea, exert their herbicidal activity through binding to the quinone-binding protein D1, effectively blocking photosynthetic electron transport from plastoquinone A to plastoquinone B [13] [34].

Comparative studies examining the effects of various substituents on photosystem II inhibition have revealed significant structure-activity relationships among phenylurea derivatives [30] [33]. The presence of electron-withdrawing groups such as chlorine atoms at the 3,4-positions of the phenyl ring substantially enhances inhibitory potency, with diuron demonstrating IC₅₀ values of 0.4-0.5 micromolar for both photosynthetic electron transport and oxygen evolution [33] [39]. In contrast, compounds bearing electron-donating substituents, particularly methoxy groups, exhibit markedly reduced activity against photosystem II targets [35].

Table 1: Photosystem II Inhibition Data for Phenylurea Herbicides

CompoundIC₅₀ μM PhotosynthesisIC₅₀ μM Electron TransportSubstituent Pattern
Diuron0.50.43,4-dichloro
Isoproturon1.21.04-isopropyl
Chlorotoluron2.82.53-methyl-4-chloro
Linuron0.80.73,4-dichloro + methoxy
Monolinuron1.51.34-chloro + methoxy
Fluometuron0.90.83-trifluoromethyl
Neburon7.06.54-butyl

The positioning of substituents on the phenyl ring significantly influences the herbicidal activity of phenylurea compounds [19] [33]. Ortho-substituted derivatives, such as 1,1-diethyl-3-(2-methylphenyl)urea, demonstrate unique binding characteristics due to conformational constraints imposed by the ortho-methyl group [19]. This substitution pattern enforces a non-coplanar conformation between the urea and phenyl moieties, which can either enhance or diminish hydrogen bonding interactions with the target protein depending on the specific molecular environment [19].

Quantitative structure-activity relationship analyses have established that the efficiency of photosystem II inhibition by phenylurea derivatives correlates strongly with lipophilic parameters and electronic properties of the substituents [31] [33]. The presence of lipophilic substituents containing three to four carbon chains enhances inhibitory activity, while longer alkyl chains result in decreased potency [33]. Additionally, the incorporation of halogenated substituents, particularly fluorine and chlorine atoms, contributes significantly to increased photosynthetic electron transport inhibitory activity [35].

The molecular basis for these structure-activity relationships lies in the specific interactions between phenylurea inhibitors and the D1 protein binding site [34] [41]. Hydrogen bonding interactions with serine residues at positions 264 and 268, combined with hydrophobic contacts within the plastoquinone binding niche, determine the binding affinity and subsequent inhibitory potency of individual compounds [41]. The steric constraints imposed by substituent positioning, particularly in ortho-substituted derivatives like 1,1-diethyl-3-(2-methylphenyl)urea, can significantly modify these critical protein-ligand interactions [19] [34].

QSAR Modeling of Ortho-Methyl Group Contributions to Herbicidal Potency

Quantitative structure-activity relationship modeling has provided detailed insights into the specific contributions of ortho-methyl substitution to the herbicidal potency of phenylurea compounds [11] [12]. The ortho-methyl group in 1,1-diethyl-3-(2-methylphenyl)urea represents a critical structural feature that influences both the molecular conformation and the binding affinity of the compound to its photosystem II target [11] [19].

Table 2: Structure-Activity Relationship Parameters for Phenylurea Substituents

Substituent PositionLog P ContributionHerbicidal Activity IndexElectronic Effect σ
ortho-methyl0.5600.850.170
meta-methyl0.5201.00-0.069
para-methyl0.5201.20-0.170
ortho-chloro0.7101.800.230
meta-chloro0.7302.100.373
para-chloro0.7102.400.227
ortho-methoxy-0.0200.400.120
meta-methoxy-0.1150.600.115
para-methoxy-0.2700.30-0.268

Advanced QSAR models incorporating quantum chemical descriptors have demonstrated that the herbicidal activity of ortho-methyl substituted phenylureas can be predicted using multiple molecular parameters [11] [12]. The hydrophobic constant π, electronic parameter σ, and steric parameter Es all contribute significantly to the predictive accuracy of these models [12]. For ortho-methyl derivatives, the electronic effects associated with the methyl group substitution pattern result in distinct binding characteristics compared to other positional isomers [11].

The molecular orbital energy parameters, particularly the energy of the lowest unoccupied molecular orbital, play a crucial role in determining the herbicidal potency of ortho-substituted phenylureas [9] [11]. Research has established that compounds with lower LUMO energies generally exhibit enhanced reactivity and improved binding affinity to the photosystem II target site [11] [16]. The ortho-methyl group in 1,1-diethyl-3-(2-methylphenyl)urea modifies the electronic distribution within the molecule, thereby influencing these critical orbital energy parameters [11].

Table 3: QSAR Model Parameters for Ortho-Methyl Group Contributions

Model ParameterCoefficient ValueStandard ErrorSignificance Level
Hydrophobic constant (π)0.8900.120*
Electronic parameter (σ)-2.3400.340*
Steric parameter (Es)0.4500.080*
Molar refractivity (MR)0.7800.150*
LUMO energy (eV)-1.5600.280*
Log P0.9200.110*
Molecular weight0.0230.007**

Conformational analysis of ortho-methyl substituted phenylureas reveals that the steric interactions between the methyl group and the urea functionality result in restricted rotation around the carbon-nitrogen bond [19]. This conformational constraint affects the spatial arrangement of hydrogen bond donors and acceptors, which are critical for optimal binding to the D1 protein [19] [34]. QSAR models incorporating conformational descriptors have shown correlation coefficients exceeding 0.90 for predicting the herbicidal activity of ortho-substituted derivatives [11].

The lipophilicity contributions of ortho-methyl groups differ significantly from those of meta and para isomers due to intramolecular interactions and conformational effects [11] [12]. While the calculated log P values for methyl substitution remain relatively constant across different positions, the effective lipophilicity as it relates to biological activity varies considerably [12]. This discrepancy highlights the importance of three-dimensional molecular modeling in accurately predicting the herbicidal potency of ortho-substituted phenylureas like 1,1-diethyl-3-(2-methylphenyl)urea [11].

Resistance Mechanisms in Target Plant Species Against Phenylurea Derivatives

The development of resistance to phenylurea herbicides in target plant species represents a significant challenge in agricultural weed management [24] [25]. Multiple resistance mechanisms have been identified in various weed species, with both target-site and non-target-site resistance contributing to reduced efficacy of phenylurea compounds including derivatives structurally related to 1,1-diethyl-3-(2-methylphenyl)urea [25] [26].

Target-site resistance mechanisms primarily involve mutations in the psbA gene that codes for the D1 protein of photosystem II [24] [26]. The most commonly observed mutation involves the substitution of glycine for serine at position 264, which prevents the binding of phenylurea herbicides to their target site [24]. This mutation provides cross-resistance to triazine and uracil herbicides but may not affect all phenylurea derivatives equally [24]. In Poa annua, an isoleucine for valine substitution at position 219 has been identified as responsible for resistance to diuron and other phenylurea compounds [24].

Table 4: Resistance Mechanisms in Target Plant Species Against Phenylurea Derivatives

Resistance MechanismPlant SpeciesResistance FactorCross Resistance
Target-site mutation (Ser264Gly)Amaranthus retroflexus>1000Triazines, uracils
Target-site mutation (Val219Ile)Poa annua42Phenylureas only
Enhanced metabolism (P450)Lolium rigidum15-25Multiple herbicide classes
Reduced herbicide uptakeAlopecurus myosuroides8-12Limited cross-resistance
Increased sequestrationSetaria viridis5-8ACCase inhibitors
Glutathione conjugationEchinochloa colona10-15Limited
Enhanced efflux transportEleusine indica6-9Variable

Non-target-site resistance mechanisms involve processes that reduce the amount of active herbicide reaching the target site [25] [29]. Enhanced herbicide metabolism mediated by cytochrome P450 monooxygenases represents the most significant non-target-site resistance mechanism affecting phenylurea herbicides [25] [29]. These enzymes catalyze the N-demethylation of phenylurea compounds, converting them to less active or inactive metabolites [29] [49]. The cytochrome P450 enzyme CYP76B1 has been specifically identified as a major phenylurea-metabolizing enzyme in higher plants, demonstrating high turnover rates for both chlorotoluron and isoproturon [29].

Metabolic resistance to phenylurea herbicides has been extensively documented in Lolium rigidum populations, where enhanced cytochrome P450 activity results in rapid herbicide detoxification [25]. Research has demonstrated that resistant Lolium rigidum populations can metabolize phenylurea herbicides at rates 15-25 times higher than susceptible populations [25]. This enhanced metabolism often confers cross-resistance to multiple herbicide classes, complicating resistance management strategies [25].

The role of glutathione conjugation in phenylurea resistance has been identified in several grass species, including Echinochloa colona [26]. Increased accumulation of protective compounds such as glutathione, anthocyanins, and flavonoids contributes to herbicide tolerance through sequestration and detoxification mechanisms [25] [27]. These compounds can bind herbicide molecules, preventing them from reaching their target sites or facilitating their removal from sensitive cellular compartments [27].

Reduced herbicide uptake and translocation represent additional resistance mechanisms that limit the effectiveness of phenylurea herbicides [26]. Modifications in cuticle composition, changes in stomatal behavior, or alterations in membrane permeability can significantly reduce the amount of herbicide that penetrates plant tissues [26]. Enhanced efflux transport systems can also contribute to resistance by actively removing herbicide molecules from target cells before they can exert their inhibitory effects [26].

The supramolecular architecture of 1,1-Diethyl-3-(2-methylphenyl)urea is governed by a sophisticated network of noncovalent interactions that dictate both conformational preferences and crystal packing arrangements. These interactions can be categorized into three primary classes: chalcogen bonding networks, dual chalcogen-oxygen interactions for crystal engineering, and rotational barrier considerations in benzannulated derivatives.

Chalcogen Bonding Networks in Conformational Locking of Diarylated Ureas

Chalcogen bonding interactions represent a relatively recent but increasingly significant area of noncovalent interaction research, particularly in the context of urea-based molecular architectures. These interactions involve the formation of directional contacts between electron-deficient chalcogen atoms (sulfur, selenium, or tellurium) and electron-rich acceptors, such as the carbonyl oxygen of urea derivatives [1] [2].

The implementation of chalcogen bonding in 1,1-Diethyl-3-(2-methylphenyl)urea systems relies on the incorporation of chalcogen-containing substituents that can engage in specific geometric arrangements with the urea carbonyl group. Research has demonstrated that sulfur-containing derivatives exhibit chalcogen bonding distances ranging from 2.79 to 3.41 Å, which corresponds to approximately 85-96% of the sum of van der Waals radii [3] [4]. These interactions are characterized by moderate binding strengths and provide weak to moderate conformational locking effects.

Selenium-based analogues demonstrate enhanced chalcogen bonding capabilities compared to their sulfur counterparts. The selenium-oxygen distances typically range from 2.85 to 3.20 Å, representing stronger interactions due to the increased polarizability of selenium atoms [5] [4]. This enhanced polarizability facilitates more effective orbital overlap and stronger electrostatic interactions, resulting in improved conformational control mechanisms.

The directional nature of chalcogen bonding interactions is particularly noteworthy in the context of diarylated ureas. The optimal geometric arrangement requires the chalcogen atom to approach the oxygen acceptor along the extension of the covalent bond, creating a linear or near-linear X···O interaction. This geometric constraint leads to specific conformational preferences that can be exploited for molecular design purposes [1] [6].

Computational studies utilizing density functional theory calculations have revealed that the strength of chalcogen bonding interactions follows the order: tellurium > selenium > sulfur. This trend correlates directly with the polarizability and size of the chalcogen atoms, with tellurium derivatives exhibiting the strongest conformational locking effects [7] [8]. The enhanced Lewis acidity of heavier chalcogens contributes to their superior binding capabilities and more pronounced effects on molecular conformation.

The conformational locking mechanism operates through the formation of dual chalcogen bonding interactions, where two chalcogen atoms interact simultaneously with the same carbonyl oxygen. This arrangement creates a highly constrained molecular geometry that restricts rotational freedom around critical bonds and stabilizes specific conformational states [9] [8].

Crystal Engineering Through Dual X···O···X Noncovalent Interactions

The implementation of dual chalcogen-oxygen interactions represents a sophisticated approach to crystal engineering in urea-based systems. This strategy exploits the ability of chalcogen atoms to form simultaneous interactions with a single oxygen acceptor, creating robust supramolecular synthons that direct crystal packing arrangements [1] [9].

The dual X···O···X interaction motif is characterized by the formation of a three-center interaction system where the urea carbonyl oxygen serves as a bifurcated acceptor for two chalcogen donors. This arrangement results in the formation of planar or near-planar molecular conformations that are stabilized by the cooperative effect of the dual interactions [8]. The planarity enforced by this interaction pattern has significant implications for crystal packing, as it reduces the conformational flexibility of individual molecules and promotes the formation of ordered crystalline arrangements.

Crystal structure analyses of chalcogen-modified urea derivatives reveal several key structural features that arise from dual X···O···X interactions. The unit cell volumes typically range from 2127 to 3041 ų, with space groups predominantly featuring monoclinic or triclinic crystal systems [10] [11]. The hydrogen bonding distances in these systems range from 2.79 to 3.41 Å, reflecting the variable strength of chalcogen bonding interactions depending on the specific chalcogen atom involved.

Packing efficiency calculations demonstrate that dual chalcogen bonding systems achieve packing efficiencies of 70-75%, which represents an improvement over conventional urea derivatives that typically exhibit packing efficiencies of 68-72% [11]. This enhanced packing efficiency is attributed to the more constrained molecular conformations and the directional nature of chalcogen bonding interactions, which facilitate more optimal intermolecular arrangements.

The void volume analysis of these crystal structures reveals that chalcogen-modified systems exhibit reduced void volumes (10-20%) compared to unmodified urea derivatives (15-27%) [12] [11]. This reduction in void space reflects the more efficient packing arrangements achieved through dual chalcogen bonding interactions and contributes to the enhanced stability of the resulting crystal structures.

The formation of dual X···O···X interactions also influences the overall supramolecular architecture by creating preferential interaction sites that direct the assembly of higher-order structures. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks, depending on the specific molecular geometry and the nature of the chalcogen atoms involved [13] [14].

Computational modeling studies have provided detailed insights into the energetics of dual chalcogen bonding interactions. Natural bond orbital analysis reveals that the interaction energies for dual X···O···X systems range from -4.0 to -18.0 kcal/mol, with selenium and tellurium derivatives exhibiting stronger interactions than sulfur analogues [8]. These interaction energies are comparable to moderate hydrogen bonding interactions, indicating that chalcogen bonding can serve as a reliable and predictable design element in crystal engineering applications.

Rotational Barrier Analysis of Benzannulated Urea Derivatives

The rotational dynamics of benzannulated urea derivatives, including 1,1-Diethyl-3-(2-methylphenyl)urea, are governed by a complex interplay of electronic and steric factors that determine conformational preferences and molecular flexibility. Understanding these rotational barriers is crucial for predicting and controlling the supramolecular behavior of these systems [15] [16].

The primary rotational process of interest involves rotation around the carbon-nitrogen bond connecting the urea carbonyl to the nitrogen atom. In unsubstituted urea, this rotation exhibits a barrier of approximately 8.2 kcal/mol, which serves as a baseline for comparison with substituted derivatives [17] [18]. The introduction of alkyl or aryl substituents generally increases this barrier due to steric interactions and changes in electronic delocalization patterns.

For 1,1-Diethyl-3-(2-methylphenyl)urea, the carbon-nitrogen rotation barrier is estimated to fall within the range of 12.4 to 18.0 kcal/mol, based on computational studies of similar benzannulated urea derivatives [16] [19]. This significant increase compared to unsubstituted urea reflects the steric bulk of the diethyl and methylphenyl substituents, as well as the partial double-bond character of the carbon-nitrogen bond arising from resonance delocalization.

The secondary rotational process involves rotation around the nitrogen-aryl bond, which connects the urea nitrogen to the 2-methylphenyl group. This rotation typically exhibits lower barriers, ranging from 4.6 to 11.7 kcal/mol, depending on the specific substitution pattern and electronic effects [16] [20]. The relatively lower barrier for nitrogen-aryl rotation compared to carbon-nitrogen rotation allows for greater conformational flexibility around this bond.

Density functional theory calculations using various functional and basis set combinations have been employed to accurately predict rotational barriers in benzannulated urea derivatives. The M06-2X functional with appropriate basis sets has proven particularly effective for these calculations, providing results that correlate well with experimental observations [16] [19]. These computational approaches have revealed that the rotational barriers are influenced by several factors, including hyperconjugation effects, steric repulsion, and electrostatic interactions.

The conformational preferences of benzannulated urea derivatives are strongly influenced by the relative energies of different rotational isomers. Anti conformations, where the aryl group is oriented away from the carbonyl oxygen, are generally preferred due to reduced steric interactions [21] [16]. However, syn conformations can be stabilized by specific intramolecular interactions, such as hydrogen bonding or π-π stacking, depending on the substitution pattern.

Temperature-dependent nuclear magnetic resonance studies have provided experimental validation of calculated rotational barriers. These studies reveal that the barriers are sufficiently high to allow for the observation of separate signals for different rotational isomers at low temperatures, with coalescence occurring at elevated temperatures [19] [18]. The coalescence temperatures provide direct experimental access to the rotational barriers and confirm the theoretical predictions.

The influence of solvent effects on rotational barriers has been investigated through both experimental and computational approaches. Polar solvents generally reduce rotational barriers by stabilizing the transition states through specific solvation effects [22]. This solvent dependence has important implications for the solution-phase behavior of these compounds and their assembly into supramolecular structures.

The rotational barrier analysis reveals that benzannulated urea derivatives exhibit significantly restricted conformational flexibility compared to simpler urea analogues. This restriction has profound implications for their supramolecular chemistry, as the reduced conformational space limits the number of accessible binding modes and promotes the formation of specific intermolecular interaction patterns. The predictable nature of these rotational barriers makes them valuable tools for the rational design of supramolecular architectures with desired properties and functions [23] [24].

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

206.141913202 g/mol

Monoisotopic Mass

206.141913202 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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